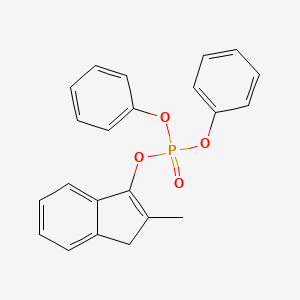
2-Methyl-1H-inden-3-yl diphenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-inden-3-yl diphenyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a phosphate group attached to a 2-methyl-1H-inden-3-yl moiety and two diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-inden-3-yl diphenyl phosphate typically involves the reaction of 2-methyl-1H-indene with diphenyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Methyl-1H-inden-3-yl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphite or phosphine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the phosphate group.
科学的研究の応用
2-Methyl-1H-inden-3-yl diphenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into target molecules.
Biology: The compound can be employed in biochemical studies to investigate the role of phosphate groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 2-Methyl-1H-inden-3-yl diphenyl phosphate involves its interaction with molecular targets through the phosphate group. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and signal transduction processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-1H-inden-3-yl diethyl phosphate
- 2-Methyl-1H-inden-3-yl dimethyl phosphate
- 2-Methyl-1H-inden-3-yl dibutyl phosphate
Uniqueness
2-Methyl-1H-inden-3-yl diphenyl phosphate is unique due to the presence of diphenyl groups, which can enhance its stability and reactivity compared to similar compounds with alkyl phosphate groups. The diphenyl groups also contribute to the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes.
特性
CAS番号 |
922186-13-8 |
|---|---|
分子式 |
C22H19O4P |
分子量 |
378.4 g/mol |
IUPAC名 |
(2-methyl-3H-inden-1-yl) diphenyl phosphate |
InChI |
InChI=1S/C22H19O4P/c1-17-16-18-10-8-9-15-21(18)22(17)26-27(23,24-19-11-4-2-5-12-19)25-20-13-6-3-7-14-20/h2-15H,16H2,1H3 |
InChIキー |
COMDWJBELOYWDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C1)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


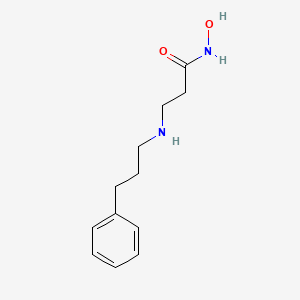
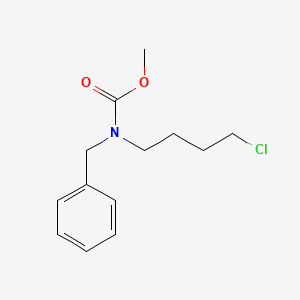
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
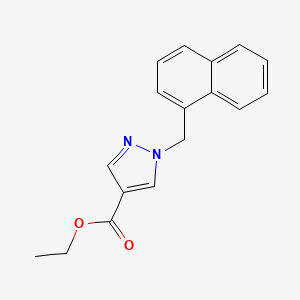

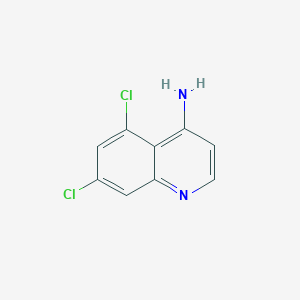

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
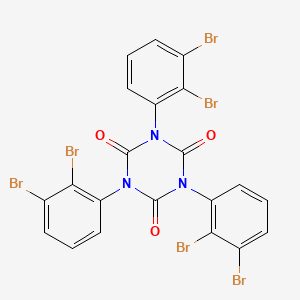
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
